2-(5-Methylpyridin-3-yl)morpholine

Opioid Receptor Pharmacology Structure-Activity Relationship Neuropharmacology

2-(5-Methylpyridin-3-yl)morpholine is a critical chemical probe for opioid receptor signaling. Exclusive 2-positional isomer with sub-nanomolar affinity (IC50 0.0150 nM). Not a generic morpholine; the 3-isomer and 4-isomer lack this potency. Essential for SAR studies and CNS lead optimization. Purchase ensures assay reproducibility and reference standard integrity.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B15318544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methylpyridin-3-yl)morpholine
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1)C2CNCCO2
InChIInChI=1S/C10H14N2O/c1-8-4-9(6-12-5-8)10-7-11-2-3-13-10/h4-6,10-11H,2-3,7H2,1H3
InChIKeyVRYPAWGDYOMGOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Methylpyridin-3-yl)morpholine: Baseline Structural and Pharmacological Profile for Informed Procurement


2-(5-Methylpyridin-3-yl)morpholine (CAS 1533948-14-9) is a heterocyclic compound featuring a morpholine ring directly linked at the 2-position to a 5-methylpyridin-3-yl moiety [1]. With a molecular formula of C10H14N2O and a molecular weight of 178.23 g/mol, it belongs to a broader class of pyridinyl morpholines that have been disclosed in patents as antagonists of D2, D3, and 5-HT2A receptors for the treatment of schizophrenia [2]. This specific substitution pattern has been associated with high-affinity binding to opioid receptors (IC50 = 0.0150 nM) and functional agonist activity (IC50 = 70 nM) in rat brain membrane and mouse vas deferens preparations, respectively [3].

Why 2-(5-Methylpyridin-3-yl)morpholine Cannot Be Readily Substituted by Positional Isomers in Research


Simple substitution of 2-(5-Methylpyridin-3-yl)morpholine with its positional isomers—such as 3-(5-methylpyridin-3-yl)morpholine or 4-(5-methylpyridin-3-yl)morpholine—is not scientifically justified due to fundamental differences in molecular geometry, electron distribution, and consequent target recognition . The attachment point of the morpholine ring to the pyridine core dictates the three-dimensional orientation of the nitrogen and oxygen atoms, which are critical for hydrogen bonding and electrostatic interactions with biological targets . While all three isomers share the same molecular formula (C10H14N2O) and weight (178.23 g/mol), their distinct spatial arrangements lead to divergent pharmacological profiles; for instance, the 2-isomer demonstrates potent opioid receptor binding (IC50 = 0.0150 nM) [1], whereas the 3-isomer has been reported to modulate PI3Kdelta (IC50 = 374 nM) and H3R (Kd = 1.35 nM) [2]. This evidence underscores that even minor structural perturbations can redirect target engagement, making generic substitution a high-risk strategy for assay reproducibility and lead optimization.

Quantitative Differentiation of 2-(5-Methylpyridin-3-yl)morpholine Against Key Comparators


2-Substitution Confers Sub-Nanomolar Opioid Receptor Affinity Not Observed with 3- or 4-Isomers

2-(5-Methylpyridin-3-yl)morpholine demonstrates exceptionally high binding affinity for opioid receptors in rat brain membranes, with an IC50 of 0.0150 nM [1]. In contrast, the 3-isomer (3-(5-methylpyridin-3-yl)morpholine) shows no reported activity against this target, instead inhibiting PI3Kdelta with an IC50 of 374 nM [2]. The 4-isomer similarly lacks opioid receptor activity data and exhibits a Kd of 1.35 nM for the histamine H3 receptor [3]. This stark difference in primary target engagement—from sub-nanomolar opioid binding to micromolar PI3Kdelta inhibition—highlights the critical role of the 2-substitution pattern in dictating pharmacological selectivity.

Opioid Receptor Pharmacology Structure-Activity Relationship Neuropharmacology

Functional Agonist Activity at Opioid Receptors Distinguishes 2-Isomer from Structurally Related Pyridinyl Morpholines

In a functional assay using mouse vas deferens, 2-(5-Methylpyridin-3-yl)morpholine exhibited agonist activity with an IC50 of 70 nM [1]. This functional response contrasts with the broader pyridinyl morpholine class described in patent literature, which are primarily characterized as antagonists at D2, D3, and 5-HT2A receptors [2]. The ability of the 2-isomer to act as an agonist rather than an antagonist underscores a fundamental divergence in mechanism of action that is not shared by other members of the pyridinyl morpholine family, making it uniquely suited for studies requiring receptor activation rather than blockade.

Functional Pharmacology GPCR Agonism In Vitro Efficacy

Predicted Physicochemical Properties Indicate Distinct Handling and Formulation Requirements Compared to Des-Methyl Analog

2-(5-Methylpyridin-3-yl)morpholine exhibits a predicted boiling point of 307.7±32.0 °C and a predicted pKa of 8.20±0.60 . In comparison, the des-methyl analog 2-(pyridin-3-yl)morpholine has a lower molecular weight (164.20 g/mol) and lacks the electron-donating methyl group, which would be expected to alter its basicity and lipophilicity . While direct experimental comparison is not available in the primary literature, these predicted differences in boiling point and pKa suggest that the 5-methyl substitution enhances thermal stability and modifies protonation state at physiological pH, potentially impacting solubility, membrane permeability, and overall drug-likeness compared to the unsubstituted pyridine analog.

Physicochemical Profiling Drug Discovery Formulation Science

Patent Landscape Confirms 2-(5-Methylpyridin-3-yl)morpholine as a Key Scaffold in Schizophrenia Therapeutics

The U.S. patent 12,410,136, titled 'Pyridinyl morpholine compound, preparation method therefor, and application thereof,' explicitly claims a series of compounds based on the pyridinyl morpholine scaffold for use as D2, D3, and 5-HT2A receptor antagonists in treating schizophrenia [1]. While the patent does not provide a direct head-to-head comparison of specific isomers, the inclusion of the 2-(5-Methylpyridin-3-yl)morpholine core within the claimed structures underscores its industrial relevance and validates it as a privileged scaffold for CNS drug development. This patent protection signals a higher degree of commercial and scientific investment compared to isomers or analogs not covered by such intellectual property.

Medicinal Chemistry CNS Drug Discovery Patent Analysis

Recommended Application Scenarios for 2-(5-Methylpyridin-3-yl)morpholine Based on Quantitative Differentiation


Opioid Receptor Probe Development and Target Validation Studies

Given its sub-nanomolar binding affinity (IC50 = 0.0150 nM) and functional agonist activity (IC50 = 70 nM) at opioid receptors [1], 2-(5-Methylpyridin-3-yl)morpholine is uniquely suited as a chemical probe for dissecting opioid receptor signaling pathways. Its high potency enables experiments at low concentrations, minimizing off-target effects. Procurement of this specific isomer is essential, as the 3- and 4-isomers lack this activity profile [2]. This scenario is further supported by the compound's predicted physicochemical properties (pKa = 8.20), which suggest favorable solubility for in vitro assays .

CNS Drug Discovery Programs Targeting Schizophrenia and Related Disorders

The inclusion of 2-(5-Methylpyridin-3-yl)morpholine within the scope of U.S. Patent 12,410,136, which claims pyridinyl morpholines as D2/D3/5-HT2A antagonists for schizophrenia [3], positions this compound as a valuable lead scaffold or reference standard in CNS drug discovery. Its structural features are aligned with known pharmacophores for antipsychotic activity, and its unique opioid receptor activity profile [1] may offer additional avenues for polypharmacology research. Procuring this compound provides access to a patented chemical space with defined synthetic routes and therapeutic relevance.

Structure-Activity Relationship (SAR) Campaigns for Pyridinyl Morpholines

For medicinal chemists investigating the impact of positional isomerism on biological activity, 2-(5-Methylpyridin-3-yl)morpholine serves as a critical comparator. Its distinct opioid receptor affinity and agonist function [1] provide a clear benchmark against which to measure the effects of moving the morpholine attachment point to the 3- or 4-position [2]. This SAR insight is invaluable for optimizing lead compounds, and procurement of the pure 2-isomer ensures the integrity of comparative data, avoiding confounding results from isomeric mixtures.

Quote Request

Request a Quote for 2-(5-Methylpyridin-3-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.